molecular formula C18H17NO4 B5622872 N,N-bis(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide

N,N-bis(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide

Cat. No. B5622872
M. Wt: 311.3 g/mol
InChI Key: CABZKOISOMGGMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorene derivatives, similar to N,N-bis(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide, often involves nucleophilic substitution reactions and polycondensation processes. For example, aromatic polyamides containing fluorenylidene groups can be synthesized from bis(ether-carboxylic acid) derivatives through direct polycondensation with aromatic diamines, using condensing agents like triphenyl phosphite and pyridine in solvents such as N-methyl-2-pyrrolidone (NMP) (Hsiao, Yang, & Lin, 1999).

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of fluorenylidene groups, which contribute to the rigidity and stability of the resulting polymers. The incorporation of ether and bulky fluorenylidene groups into the polymer backbone enhances the solubility and thermal properties of the polymers.

Chemical Reactions and Properties

Fluorene derivatives participate in various chemical reactions, including polycondensation, to form polymers with high thermal stability and excellent solubility in organic solvents. These polymers exhibit no significant weight loss up to 450°C and have glass transition temperatures ranging from 200 to 303°C, indicating their high thermal stability (Hsiao, Yang, & Lin, 1999).

properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-9-oxofluorene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-10-8-19(9-11-21)18(23)15-7-3-6-14-16(15)12-4-1-2-5-13(12)17(14)22/h1-7,20-21H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABZKOISOMGGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5650164

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